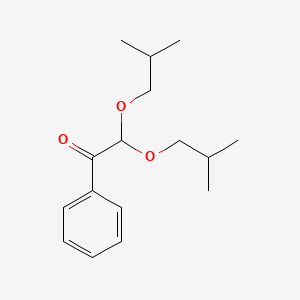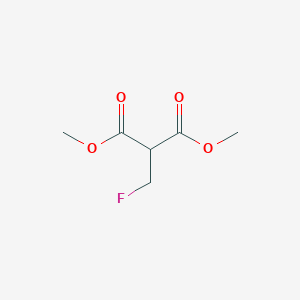
Dimethyl (fluoromethyl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (fluoromethyl)propanedioate is an organic compound with the molecular formula C6H9FO4 It is a derivative of propanedioic acid, where two methoxy groups and one fluoromethyl group are attached to the central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (fluoromethyl)propanedioate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of dimethyl propanedioate can be generated using a strong base such as sodium ethoxide in ethanol. This enolate ion can then react with a fluoromethyl halide (e.g., fluoromethyl iodide) to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (fluoromethyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields fluoromethylmalonic acid.
Wissenschaftliche Forschungsanwendungen
Dimethyl (fluoromethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which dimethyl (fluoromethyl)propanedioate exerts its effects involves its interaction with various molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A closely related compound where the fluoromethyl group is replaced by a hydrogen atom.
Diethyl propanedioate: Similar structure but with ethyl groups instead of methyl groups.
Methyl fluoromalonate: Another fluorinated derivative with a similar structure.
Uniqueness
Dimethyl (fluoromethyl)propanedioate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .
Eigenschaften
CAS-Nummer |
83049-85-8 |
|---|---|
Molekularformel |
C6H9FO4 |
Molekulargewicht |
164.13 g/mol |
IUPAC-Name |
dimethyl 2-(fluoromethyl)propanedioate |
InChI |
InChI=1S/C6H9FO4/c1-10-5(8)4(3-7)6(9)11-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
QPBVIASOCZLEGZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CF)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
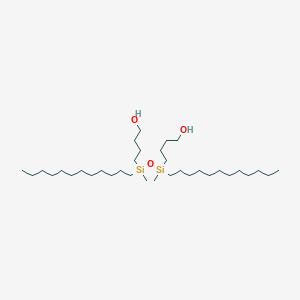
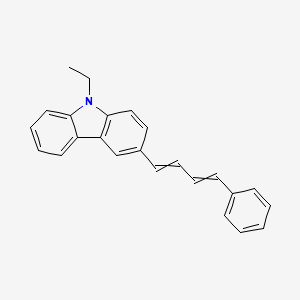
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
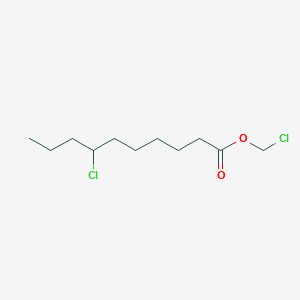
![Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride](/img/structure/B14411091.png)
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
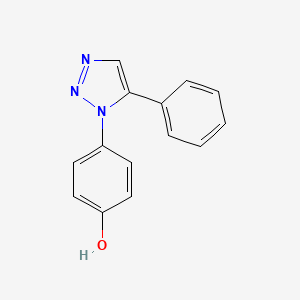
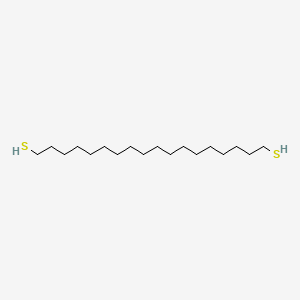
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
